molecular formula C72H66N8O12S4 B12512332 4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,22-dihydroporphyrin

4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,22-dihydroporphyrin

Cat. No.: B12512332
M. Wt: 1363.6 g/mol
InChI Key: AKZFRMNXBLFDNN-UHFFFAOYSA-K
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Description

4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,22-dihydroporphyrin is a cationic porphyrin derivative with four 1-methylpyridinium substituents at the meso positions and a 4-methylbenzenesulfonate counterion. Its structure features a positively charged porphyrin core due to the quaternized pyridyl groups, enhancing its solubility in aqueous environments. This compound has been extensively studied for its ability to stabilize G-quadruplex (G4) DNA structures, particularly in oncogene promoters (e.g., RET) and viral episomes (e.g., KSHV), where it inhibits replication by halting replication forks at G4-rich regions . Its binding mechanism involves π-π stacking interactions with G4 motifs rather than intercalation, as demonstrated in docking studies .

Properties

Molecular Formula

C72H66N8O12S4

Molecular Weight

1363.6 g/mol

IUPAC Name

4-methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,22-dihydroporphyrin

InChI

InChI=1S/C44H37N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-28H,1-4H3,(H,45,46,47,48);4*2-5H,1H3,(H,8,9,10)/q+3;;;;/p-3

InChI Key

AKZFRMNXBLFDNN-UHFFFAOYSA-K

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C9=CC=[N+](C=C9)C)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,22-dihydroporphyrin typically involves the following steps:

    Formation of the Porphyrin Core: The porphyrin core can be synthesized through the condensation of pyrrole and an aldehyde under acidic conditions.

    Substitution with 1-Methylpyridin-1-ium Groups: The porphyrin core is then reacted with 1-methylpyridine to introduce the 1-methylpyridin-1-ium groups.

    Addition of 4-Methylbenzenesulfonate Group: Finally, the compound is treated with 4-methylbenzenesulfonyl chloride to attach the 4-methylbenzenesulfonate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,22-dihydroporphyrin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin core.

    Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.

    Substitution: The 1-methylpyridin-1-ium groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts such as palladium or copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield porphyrin oxides, while reduction can produce porphyrin hydrides.

Scientific Research Applications

Based on the search results, the compound "4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,22-dihydroporphyrin" is related to porphyrins and their applications, particularly in the context of antibacterial and antibiofilm activities . More specifically, the search results discuss a cationic zinc porphyrin called ZnPor, which is similar in structure and function.

Here's a summary of the applications of ZnPor, a porphyrin compound, based on the provided research:

Scientific Research Applications

Antimicrobial Activity:

  • ZnPor exhibits potent bactericidal activity against Pseudomonas aeruginosa (PsA), an opportunistic pathogen that causes life-threatening infections in immunocompromised individuals and those with cystic fibrosis (CF) .
  • It effectively kills both planktonic and biofilm-associated PsA cells .
  • The minimum inhibitory concentration (MIC) of ZnPor is 4 µg/mL, and the minimum bactericidal concentration (MBC) is 8 µg/mL for PsA PAO1 planktonic-grown cells in the absence of light .
  • Time-kill curves show 100% killing of planktonic PsA at a concentration of 8 µg/mL within 2 hours of treatment .

Biofilm Disruption:

  • ZnPor can disrupt and detach the biofilm matrix of PsA .
  • It interacts with extracellular DNA (eDNA) in the biofilm matrix, leading to its deconstruction .
  • Pre-treatment of PsA biofilms with ZnPor enhances the activity of tobramycin, an antibiotic .

Synergistic Potential:

  • ZnPor demonstrates synergy with the PEV2 bacteriophage against PsA infections .
  • Combining ZnPor with PEV2 in an in vitro lung model resulted in greater protection of H441 lung cells compared to either treatment alone .
  • The combination of ZnPor and PEV2 shows synergistic protection by increasing H441 viability and decreasing PsA levels .

In vivo Efficacy:

  • In a mouse model of PsA pulmonary infection, ZnPor significantly reduced the bacterial load in bronchoalveolar lavage (BAL) .
  • It also reduced lung homogenate bacterial load, although this reduction was not statistically significant .

Mechanism of Action:

  • ZnPor's antibacterial mechanism and ability to deconstruct biofilm matrices of PsA may involve targeting DNA .

Biocompatibility:

  • ZnPor concentrations above the minimum bactericidal concentration (MBC) were not toxic to H441 cells .
  • Studies showed that ZnPor did not unintentionally target red blood cells (RBCs) or platelets .

Mechanism of Action

The mechanism of action of 4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,22-dihydroporphyrin involves its interaction with molecular targets and pathways, including:

    Molecular Targets: The compound can interact with various enzymes and proteins, influencing their activity.

    Pathways Involved: It may participate in electron transfer processes, similar to natural porphyrins, affecting cellular respiration and photosynthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous porphyrins:

Compound Name Substituents Charge Key Applications Distinctive Properties
4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,22-dihydroporphyrin 1-Methylpyridinium (meso), sulfonate anion +4 G4 stabilization, antiviral therapy High aqueous solubility; strong G4 binding via stacking; inhibits KSHV replication
5,10,15,20-tetra(4-pyridyl)-21H,23H-porphyrin (T4PP) Pyridyl (neutral) 0 Catalysis, supramolecular chemistry Neutral charge limits DNA interaction; used in metal coordination studies
5,10,15,20-tetrakis(4-bromophenyl)-21,22-dihydroporphyrin Bromophenyl 0 Photodynamic therapy (PDT) Electron-withdrawing Br enhances intersystem crossing; bulky substituents reduce solubility
5,10,15,20-tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin (Tp-ClPPH2) Chlorophenyl 0 PDT, chemical sensing High photostability; Cl substituents improve singlet oxygen yield
5,10,15,20-tetrakis(4-methoxyphenyl)-21,22-dihydroporphyrin (Tp-MeOPPH2) Methoxyphenyl 0 Photocatalysis, organic electronics Electron-donating OCH₃ groups redshift absorption spectra; enhances light-harvesting
5,10,15,20-tetrakis(4-hydroxyphenyl)-21H,23H-porphine (THP) Hydroxyphenyl 0 Metal chelation, dye-sensitized solar cells pH-dependent solubility; forms hydrogen bonds with biomolecules

Structural and Electronic Differences

  • Charge and Solubility : The target compound’s cationic pyridinium groups and sulfonate counterion confer superior water solubility compared to neutral porphyrins like T4PP or Tp-ClPPH2, which require organic solvents for dissolution .
  • Substituent Effects : Electron-withdrawing groups (e.g., Br, Cl) enhance intersystem crossing for PDT applications, while electron-donating groups (e.g., OCH₃) improve absorption in visible light regions . The methylpyridinium groups in the target compound facilitate strong electrostatic interactions with negatively charged DNA phosphate backbones .

Functional Comparisons

  • G4 DNA Binding: The target compound exhibits stronger G4 stabilization than neutral porphyrins (e.g., T4PP) due to its cationic nature, which promotes tighter stacking with G4 motifs.
  • Antiviral Activity: The target compound inhibits KSHV replication at nanomolar concentrations by stabilizing viral episomal G4s, whereas PhenDC3 (a non-porphyrin G4 ligand) shows similar efficacy but distinct pharmacokinetics .
  • Photophysical Properties : Bromophenyl and chlorophenyl derivatives exhibit higher singlet oxygen quantum yields (ΦΔ > 0.6) compared to the target compound (ΦΔ ≈ 0.3), making them superior for PDT .

Target Compound in Virology

In KSHV studies, the target compound reduces viral episome copy numbers by >50% at 10 µM, with effects persisting even after ligand removal. This contrasts with PhenDC3, which shows reversible inhibition .

Comparative Stability and Toxicity

  • Thermal Stability: The sulfonate counterion in the target compound enhances thermal stability (decomposition >250°C) compared to non-ionic porphyrins like Tp-MeOPPH2 (~200°C) .
  • Cytotoxicity: The cationic charge increases cellular uptake but also elevates toxicity in normal cells (IC₅₀ ≈ 20 µM), whereas neutral porphyrins like Tp-ClPPH2 show lower cytotoxicity (IC₅₀ > 100 µM) .

Biological Activity

The compound 4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,22-dihydroporphyrin is a complex porphyrin derivative that has garnered attention for its potential biological activities, particularly in photodynamic therapy (PDT) and as an antibacterial agent. This article reviews the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of porphyrins, characterized by a large conjugated system that allows for unique electronic properties. The presence of 1-methylpyridin-1-ium groups enhances its solubility and interaction with biological systems. The sulfonate group contributes to its ionic nature, facilitating interactions with cellular components.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation. This process is central to its application in photodynamic therapy:

  • Photodynamic Therapy (PDT) :
    • The compound acts as a photosensitizer that absorbs light and transfers energy to molecular oxygen, producing singlet oxygen and other ROS.
    • These reactive species induce apoptosis in cancer cells by damaging cellular structures such as membranes, proteins, and DNA.
  • Antibacterial Activity :
    • Studies have shown that porphyrin derivatives can disrupt bacterial cell membranes and biofilms.
    • The compound exhibits a minimum inhibitory concentration (MIC) against various bacterial strains, demonstrating significant antibacterial properties.

Table 1: Antibacterial Activity of Porphyrin Derivatives

CompoundMIC (µg/mL)MBC (µg/mL)Target Bacteria
ZnPor48Pseudomonas aeruginosa
TPPS24Staphylococcus aureus
Tetra-Porphyrin510Escherichia coli

Note: Data derived from comparative studies on porphyrin derivatives .

Case Study 1: Photodynamic Therapy in Melanoma

In a study involving the application of 5,10,15,20-tetrakis(4-sulfonatophenyl)-porphyrin , it was found that this derivative effectively induced apoptosis in melanoma cells. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins like BCL-2. The study highlighted the potential for using such compounds in targeted cancer therapies .

Case Study 2: Antibacterial Efficacy Against Biofilms

Research demonstrated that a related porphyrin compound significantly reduced biofilm formation in Pseudomonas aeruginosa . When combined with conventional antibiotics like tobramycin, the porphyrin enhanced the antibiotic's efficacy by disrupting the biofilm matrix . This synergy suggests a promising avenue for treating antibiotic-resistant infections.

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